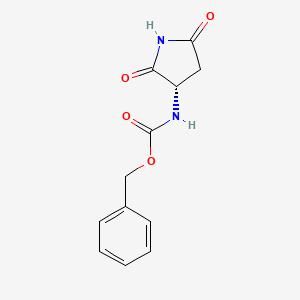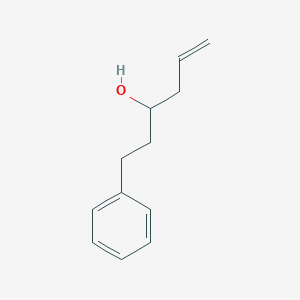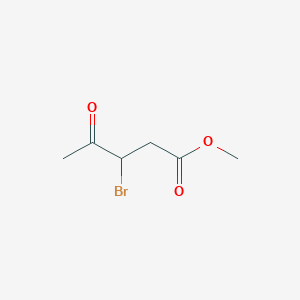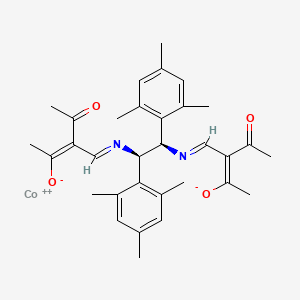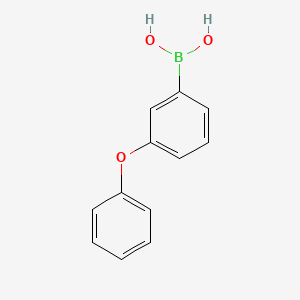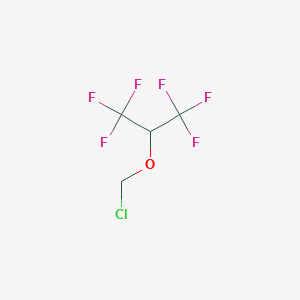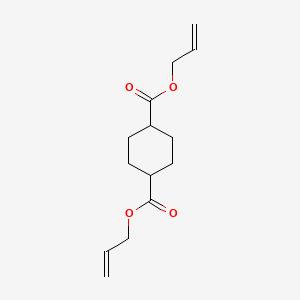
Diallyl 1,4-Cyclohexanedicarboxylate
Übersicht
Beschreibung
Diallyl 1,4-Cyclohexanedicarboxylate is a chemical compound with the molecular formula C14H20O4 . It is a clear liquid that is colorless to almost colorless .
Molecular Structure Analysis
The molecular structure of Diallyl 1,4-Cyclohexanedicarboxylate is based on its molecular formula, C14H20O4 . The compound has a molecular weight of 252.31 .
Physical And Chemical Properties Analysis
Diallyl 1,4-Cyclohexanedicarboxylate is a clear liquid that is colorless to almost colorless . It has a refractive index ranging from 1.4730 to 1.4770 . The specific gravity at 20°C is 1.06 .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Materials Science
Research into the coordination chemistry of cyclohexanepolycarboxylate ligands, including Diallyl 1,4-Cyclohexanedicarboxylate, highlights their potential applications in materials science, particularly as components of magnetic materials. The conformational flexibility of these ligands allows for the construction of diverse molecular structures with specific properties when coordinated with various metal ions (Lin & Tong, 2011).
Polymer Chemistry
In the field of polymer chemistry, Diallyl 1,4-Cyclohexanedicarboxylate serves as a monomer for the synthesis of polymers with specific properties. For example, the synthesis and corrosion inhibition study of certain polymers derived from Diallyl 1,4-Cyclohexanedicarboxylate demonstrate their potential as protective agents against metal corrosion, highlighting the compound's role in developing materials with enhanced durability (Ali & Saeed, 2001).
Hybrid Compounds and Coordination Networks
Diallyl 1,4-Cyclohexanedicarboxylate also participates in the formation of hybrid compounds and coordination networks. These materials exhibit diverse structures, from layered to three-dimensional frameworks, depending on the specific conditions and components used in their synthesis. Such versatility underscores the compound's value in designing materials with tailored properties for various applications (Rao, Thirumurugan, & Rao, 2007).
Biocompatibility and Biomedical Applications
Another significant area of application is in biomedical materials, where Diallyl 1,4-Cyclohexanedicarboxylate-based polymers have been studied for their biocompatibility and potential use in medical devices or drug delivery systems. The synthesis of multiblock aliphatic polyesters containing ether linkages derived from this compound has shown promising results in terms of solid-state properties and hydrolysis rates, indicating their suitability for biomedical applications (Gigli et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bis(prop-2-enyl) cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h3-4,11-12H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTPJLLIHIDBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CCC(CC1)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460575 | |
| Record name | Diallyl 1,4-Cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl 1,4-Cyclohexanedicarboxylate | |
CAS RN |
20306-22-3 | |
| Record name | Diallyl 1,4-Cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




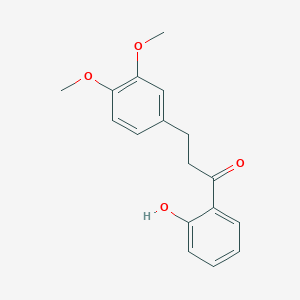

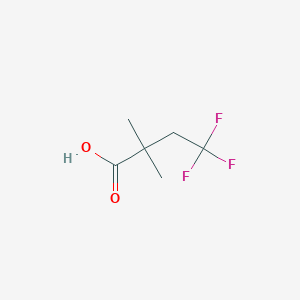
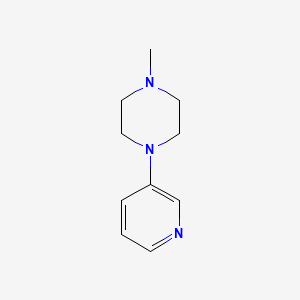
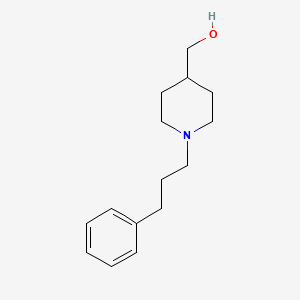
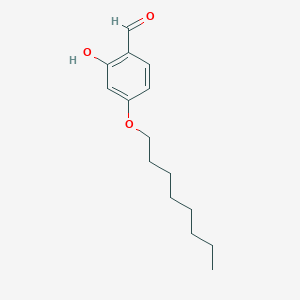
![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)
